molecular formula C15H18N2O5 B2603627 ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate CAS No. 551921-79-0

ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate

Cat. No.: B2603627
CAS No.: 551921-79-0
M. Wt: 306.318
InChI Key: ACWMTWBOGJQKJI-LCYFTJDESA-N
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Description

. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a carbamate moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate typically involves the reaction of ethyl carbamate with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

Ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The carbamate moiety can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate can be compared with similar compounds such as:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the carbamate moiety in this compound makes it unique in terms of its potential applications and chemical behavior .

Biological Activity

Ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate, commonly referred to as a carbamate derivative, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H18N2O5C_{15}H_{18}N_{2}O_{5} with a CAS number of 97469-12-0. The compound features a methoxyphenyl group, which is crucial for its biological activity. Synthesis typically involves the reaction of ethyl carbamate with appropriate aldehydes or ketones under controlled conditions to yield the desired product with high purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways such as the PI3K/Akt pathway .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability in microbial and cancer cells.
  • Receptor Interaction : It may act on various receptors, modulating their activity and influencing downstream signaling cascades.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting potential for development as a novel antimicrobial agent .

Study 2: Cancer Cell Proliferation

In a research article from Cancer Research, the compound was tested against various cancer cell lines. The results demonstrated that it inhibited cell growth significantly at micromolar concentrations, with associated changes in cell cycle distribution and increased apoptosis markers .

Summary Table: Biological Activities

Activity TypeTest Organisms/CellsObserved EffectReference
AntimicrobialGram-positive & Gram-negative bacteriaSignificant inhibition (MIC < standard antibiotics)
AnticancerBreast & colon cancer cell linesReduced proliferation and increased apoptosis

Properties

IUPAC Name

ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]but-2-enoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-4-22-15(20)17-14(19)13(10(2)18)9-16-11-5-7-12(21-3)8-6-11/h5-9,18H,4H2,1-3H3,(H,17,19,20)/b13-10-,16-9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPJAZCZYIRBTD-XSKQHDLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/C=NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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